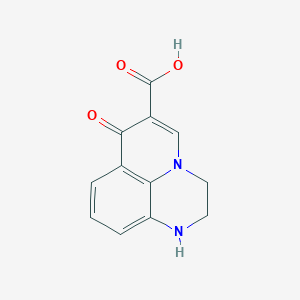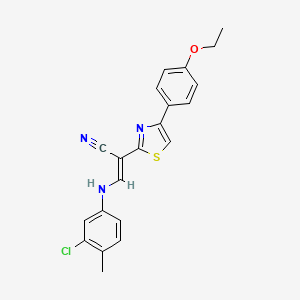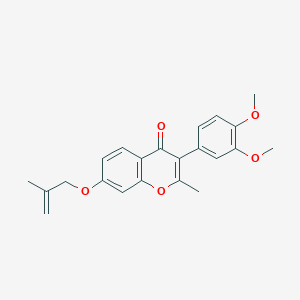
C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O is a chemical compound with a complex structure that has gained significant attention in the scientific community. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Mecanismo De Acción
Target of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative pathogens .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to significant antibacterial effects .
Pharmacokinetics
Similar compounds have shown favorable metabolic dispositions .
Result of Action
Similar compounds have demonstrated potent antibacterial activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation is its complex structure, which can make it difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for research on C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is a need for the development of new and improved synthesis methods for this compound, which will facilitate its use in various applications.
In conclusion, this compound is a complex chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its wide range of biological activities and complex structure make it a useful tool for studying various biological processes, but also present challenges for its synthesis and purification. Further research is needed to fully understand its mechanism of action and to identify its molecular targets, and to develop new and improved synthesis methods for its use in various applications.
Métodos De Síntesis
The synthesis of C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O is a complex process that involves several steps. One of the most common methods involves the reaction between 2,4-diaminopyrimidine and 2-bromo-3-chloroacrylic acid. The reaction is carried out in the presence of a catalyst and a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
C1Cnc2=CC=CC3=C2N1C=C(C(=O)O)C3=O has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to be effective against various bacterial and fungal infections.
Propiedades
IUPAC Name |
10-oxo-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-2-1-3-9-10(7)14(5-4-13-9)6-8(11)12(16)17/h1-3,6,13H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCCXEIRYRLFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=C2C(=CC=C3)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)

![Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2976375.png)

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)